3-T-ブチル-5-カルボキシフェニルボロン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-T-Butyl-5-carboxyphenylboronic acid is an organic compound belonging to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom connected to an oxygen atom and a hydroxyl group. This compound is particularly notable for its applications in organic synthesis, especially in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.

科学的研究の応用

3-T-Butyl-5-carboxyphenylboronic acid has a wide range of applications in scientific research:

作用機序

Target of Action

The primary target of 3-T-Butyl-5-carboxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .

Pharmacokinetics

The compound is known to be a relatively stable and readily prepared organoboron reagent , which suggests it may have good bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of 3-T-Butyl-5-carboxyphenylboronic acid is influenced by the reaction conditions of the SM cross-coupling process . This process is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-T-Butyl-5-carboxyphenylboronic acid typically involves the reaction of 3-T-Butyl-5-carboxyphenylboronic acid with boronic acid derivatives under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent .

Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters .

化学反応の分析

Types of Reactions: 3-T-Butyl-5-carboxyphenylboronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling. This reaction involves the replacement of a halide group with a boronic acid derivative to form biaryl compounds .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and halide substrates.

Conditions: Typically conducted in aqueous or organic solvents at temperatures ranging from 50°C to 100°C.

Major Products: The major products of these reactions are biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

類似化合物との比較

- 3-Carboxyphenylboronic acid

- 4-Carboxyphenylboronic acid

- 3-Formylphenylboronic acid

- 4-Formylphenylboronic acid

Comparison: 3-T-Butyl-5-carboxyphenylboronic acid is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where controlled reactivity is essential .

生物活性

3-T-Butyl-5-carboxyphenylboronic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

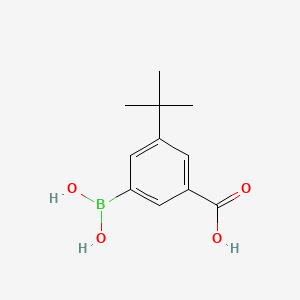

Chemical Structure and Properties

3-T-Butyl-5-carboxyphenylboronic acid has the following chemical structure:

- Molecular Formula : C13H17B O4

- Molecular Weight : 241.09 g/mol

The presence of the boronic acid group allows for interactions with various biomolecules, making it a versatile compound in biological systems.

Anticancer Properties

Research indicates that boronic acids, including 3-T-butyl-5-carboxyphenylboronic acid, exhibit promising anticancer activities. A study demonstrated that derivatives of phenylboronic acids could inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest . For instance, the compound showed a significant cytotoxic effect on cancer cell lines such as MCF-7, with an IC50 value indicating potent activity .

Enzyme Inhibition

Boronic acids are known for their ability to inhibit various enzymes. The specific inhibition of proteasomes by boronic acid derivatives has been documented, which is crucial for cancer therapy as proteasome inhibitors can induce apoptosis in malignant cells . The mechanism involves the reversible binding of the boron atom to the active site of serine proteases, effectively blocking substrate access.

Antioxidant Activity

The antioxidant potential of 3-T-butyl-5-carboxyphenylboronic acid has also been evaluated. Studies have shown that compounds with boronic acid moieties can scavenge free radicals, thereby reducing oxidative stress in biological systems . This property is particularly beneficial in preventing oxidative damage associated with various diseases.

The mechanism through which 3-T-butyl-5-carboxyphenylboronic acid exerts its biological effects involves:

- Binding Interactions : The boron atom forms reversible covalent bonds with diols present in biomolecules, influencing their function.

- Enzyme Modulation : By inhibiting key enzymes involved in metabolic pathways, this compound can alter cellular processes such as apoptosis and proliferation.

- Cell Signaling Pathways : It may also affect various signaling pathways by modulating protein interactions within cells .

Study on Anticancer Activity

A recent study evaluated the effects of 3-T-butyl-5-carboxyphenylboronic acid on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to:

- Cell Viability Reduction : Significant decrease in cell viability at concentrations above 10 µM.

- Apoptosis Induction : Increased levels of apoptotic markers such as cleaved caspase-3 were observed.

This suggests its potential as a therapeutic agent in breast cancer treatment.

Enzyme Inhibition Study

Another investigation focused on the enzyme inhibition properties of this compound. It was found to effectively inhibit acetylcholinesterase (AChE) activity, which is relevant for neurodegenerative diseases like Alzheimer's. The IC50 value for AChE inhibition was reported at approximately 115 µg/mL .

Comparative Analysis with Similar Compounds

| Compound | Anticancer Activity | AChE Inhibition (IC50) | Antioxidant Activity |

|---|---|---|---|

| 3-T-Butyl-5-Carboxyphenylboronic Acid | High | 115 µg/mL | Moderate |

| Phenylboronic Acid | Moderate | 200 µg/mL | High |

| Benzoxaborole | Very High | Not reported | High |

特性

IUPAC Name |

3-borono-5-tert-butylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c1-11(2,3)8-4-7(10(13)14)5-9(6-8)12(15)16/h4-6,15-16H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJCIOKGUCEOEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(C)(C)C)C(=O)O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681598 |

Source

|

| Record name | 3-Borono-5-tert-butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-55-7 |

Source

|

| Record name | 3-Borono-5-tert-butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。